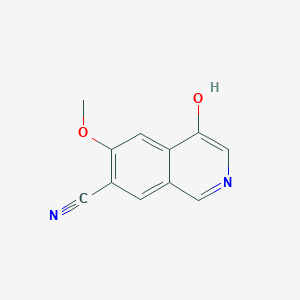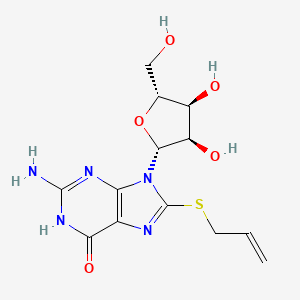
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both amino and phosphonomethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of amino groups, coupling reactions to form the amide bond, and the introduction of the phosphonomethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a critical role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a range of amino acid analogs.
Applications De Recherche Scientifique
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include acting as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and phosphonomethyl groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid derivatives and phosphonate-containing molecules. Examples are:
- (S)-2-amino-3-(4-phosphonomethyl)phenylpropanoic acid
- (S)-2,6-diaminohexanoic acid derivatives
Uniqueness
What sets (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid apart is its combination of amino and phosphonomethyl groups, which confer unique reactivity and binding properties. This dual functionality makes it particularly valuable for applications requiring specific molecular interactions.
Propriétés
Formule moléculaire |
C16H26N3O6P |
|---|---|
Poids moléculaire |
387.37 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[4-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H26N3O6P/c17-8-2-1-3-13(18)15(20)19-14(16(21)22)9-11-4-6-12(7-5-11)10-26(23,24)25/h4-7,13-14H,1-3,8-10,17-18H2,(H,19,20)(H,21,22)(H2,23,24,25)/t13-,14-/m0/s1 |
Clé InChI |
VTNIYGWUJGYDBH-KBPBESRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)CP(=O)(O)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
